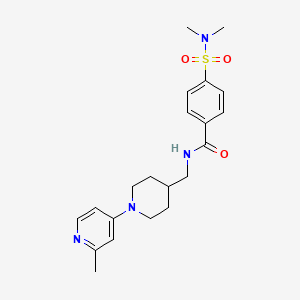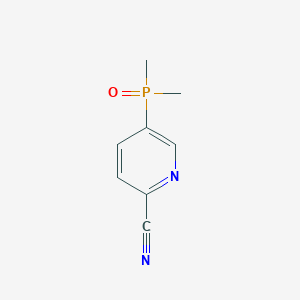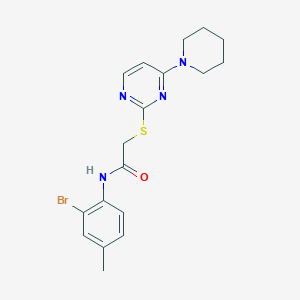![molecular formula C22H19N3O2S B2608082 N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 954053-27-1](/img/structure/B2608082.png)
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a compound that has been extensively studied for its potential use in scientific research. BTA-EG6 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers working in a range of fields.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
Metabolic Stability Enhancement
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed the exploration of various heterocycles, including benzothiazole derivatives, to improve metabolic stability. This research highlights the compound's role in the development of more stable therapeutic agents through structural modification (Stec et al., 2011).
Src Kinase Inhibitory and Anticancer Activities
The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the specified compound, for Src kinase inhibitory and anticancer activities. These studies contribute to understanding the molecular basis of anticancer properties and the role of the pyridine ring and N-benzyl substitution (Fallah-Tafti et al., 2011).
Synthesis and Chemical Properties
Innovative Heterocycles Synthesis
Research on synthesizing innovative heterocycles incorporating a thiadiazole moiety demonstrates the compound's utility in generating new molecules with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This reflects its application in agricultural chemistry (Fadda et al., 2017).
Antimicrobial Activity
Studies on the synthesis of novel sulphonamide derivatives, including benzothiazole acetamide analogs, for antimicrobial activity, highlight the compound's relevance in developing new antimicrobial agents. This research aligns with efforts to combat microbial resistance through chemical innovation (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-8-4-6-16(12-18)13-21(26)25(15-17-7-5-11-23-14-17)22-24-19-9-2-3-10-20(19)28-22/h2-12,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBVWCIAKPPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)

![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)


![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)


![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)
![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

